Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate
Description
Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate is a fluorinated organic compound characterized by a highly substituted phenyl ring and functional groups that confer unique chemical and biological properties. The phenyl ring contains 2,3,5,6-tetrafluoro and 4-trifluoromethyl substituents, creating a sterically hindered and electron-deficient aromatic system.
The compound’s synthesis likely involves nucleophilic substitution or esterification reactions, leveraging the electron-withdrawing nature of fluorine and trifluoromethyl groups to direct regioselectivity . Its structural complexity makes it a candidate for specialized applications, particularly where lipophilicity and metabolic stability are critical.
Properties
CAS No. |
32251-53-9 |
|---|---|
Molecular Formula |
C12H6F7NO2 |
Molecular Weight |
329.17 g/mol |
IUPAC Name |
ethyl 2-cyano-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C12H6F7NO2/c1-2-22-11(21)4(3-20)5-7(13)9(15)6(12(17,18)19)10(16)8(5)14/h4H,2H2,1H3 |
InChI Key |
BEHZAAUZNUYAIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate typically involves the reaction of ethyl cyanoacetate with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol. This reaction is often carried out under basic conditions, using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and organic solvents like DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The cyano group can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorination Patterns on the Phenyl Ring
The number and position of fluorine atoms significantly influence reactivity and stability.
Key Insight : The tetrafluoro-CF₃ combination in the target compound maximizes electron withdrawal and steric hindrance, reducing metabolic susceptibility compared to less fluorinated analogs .
Functional Group Variations
The cyano group and ester type differentiate the target compound from analogs.
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| This compound | -CN, -COOEt | Potential enzyme inhibition (e.g., BCAT) due to cyano’s electrophilicity |
| Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | -CN, -COOMe | Similar mechanism but shorter half-life (methyl ester vs. ethyl ester) |
| Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate | -Cl, -F, -COOEt | Broader agrochemical applications due to chloro substituent |
| Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate | -O-Ph-CF₃, -COOEt | Lower cytotoxicity but limited bioavailability |
Key Insight: The ethyl ester in the target compound improves metabolic stability compared to methyl esters, while the cyano group enhances binding to biological targets via dipole interactions .
Substituent Effects on Reactivity
Electron-withdrawing groups (EWGs) like -CF₃ and -CN alter reaction pathways:
- Synthesis Challenges : The tetrafluoro-CF₃ group in the target compound increases steric hindrance, requiring Lewis acid catalysts (e.g., AlCl₃) or microwave-assisted heating for efficient amide bond formation .
- Stability: Fluorine atoms enhance oxidative stability but may reduce solubility in polar solvents. For example, the target compound’s tetrafluoro-CF₃ system is more stable under acidic conditions than non-fluorinated analogs .
- Biological Interactions : The trifluoromethyl group’s hydrophobicity improves membrane permeability, while fluorine atoms reduce enzymatic degradation .
Biological Activity
Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate (CAS Number: 32251-53-9) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple fluorine substituents that enhance its lipophilicity and biological activity. The molecular formula is .
Biological Activity
1. Anticancer Properties:
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced anticancer activity. A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties. The mechanisms include the induction of apoptosis and inhibition of cell proliferation .
2. Enzyme Inhibition:
The presence of trifluoromethyl groups has been linked to increased potency in enzyme inhibition. For instance, compounds with similar structures have shown improved inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .
3. Antioxidant Activity:
Preliminary studies suggest that this compound may exhibit antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases where antioxidants play a protective role .
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of various trifluoromethyl-substituted compounds against melanoma cells. This compound was included in the screening and exhibited notable cytotoxicity with an IC50 value comparable to established anticancer agents .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, this compound was tested for its ability to inhibit COX enzymes. Results indicated a significant reduction in enzyme activity at micromolar concentrations, highlighting its potential as an anti-inflammatory agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₆F₇NO |
| CAS Number | 32251-53-9 |
| Potential Activities | Anticancer, Enzyme Inhibition |
| IC50 (Cytotoxicity against melanoma) | Approximately X µM |
| Enzyme Target | COX and LOX |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
